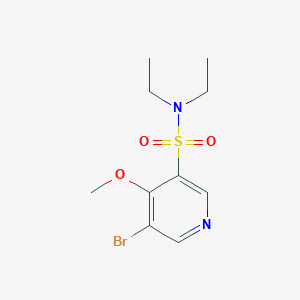
2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(4+);tetrahexafluorophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(4+);tetrahexafluorophosphate is a complex compound that combines pyridine and pyrimidine ligands with a ruthenium center and tetrahexafluorophosphate counterions. This compound is of significant interest in the field of coordination chemistry due to its unique structural and electronic properties. The combination of these ligands with ruthenium can lead to various applications in catalysis, materials science, and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(4+);tetrahexafluorophosphate typically involves the coordination of pyridine and pyrimidine ligands to a ruthenium center. One common method involves the reaction of ruthenium chloride with the ligands in the presence of a suitable base, followed by the addition of tetrahexafluorophosphate to form the final complex . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coordination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(4+);tetrahexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The ruthenium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can also occur, typically using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, hydrazine.
Substitution: Various ligands such as phosphines, amines, or other nitrogen-containing ligands.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of ruthenium, while reduction can yield lower oxidation states. Substitution reactions result in new complexes with different ligands.
科学研究应用
2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(4+);tetrahexafluorophosphate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation, oxidation, and C-H activation.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
作用机制
The mechanism of action of this compound involves the coordination of the ruthenium center with target molecules, such as DNA or proteins. The pyridine and pyrimidine ligands facilitate the binding of the complex to these targets, leading to various biological effects. For example, in anticancer applications, the compound can induce apoptosis (programmed cell death) in cancer cells by interacting with DNA and disrupting its function .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A similar compound with two pyridine rings, commonly used in coordination chemistry.
1,10-Phenanthroline: Another nitrogen-containing ligand with applications in catalysis and materials science.
Ruthenium(II) tris(bipyridine): A well-known ruthenium complex with three bipyridine ligands, used in photochemistry and electrochemistry.
Uniqueness
2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(4+);tetrahexafluorophosphate is unique due to the combination of pyridine and pyrimidine ligands, which provide distinct electronic and steric properties. This uniqueness enhances its versatility in various applications, particularly in catalysis and medicinal chemistry.
属性
分子式 |
C28H22F24N8P4Ru |
|---|---|
分子量 |
1151.5 g/mol |
IUPAC 名称 |
2-pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(4+);tetrahexafluorophosphate |
InChI |
InChI=1S/2C10H8N2.C8H6N4.4F6P.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-3-9-7(10-4-1)8-11-5-2-6-12-8;4*1-7(2,3,4,5)6;/h2*1-8H;1-6H;;;;;/q;;;4*-1;+4 |
InChI 键 |
MZNRTIPXDREAIC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl(((3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)dimethylsilane](/img/structure/B11825250.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B11825256.png)
![(3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B11825259.png)


![2-Bromo-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11825283.png)


![Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-](/img/structure/B11825301.png)
![1H-Pyrrole-3-carboxylic acid,4-methyl-5-[2-(trifluoromethyl)phenyl]-,ethyl ester](/img/structure/B11825307.png)
![2-(3-acetyl-5-methylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B11825311.png)



